2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol
Overview
Description
2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CMPI and has a molecular formula of C14H12ClNO. In
Scientific Research Applications
Experimental and Theoretical Studies of Schiff Base Compounds
Schiff base organic compounds, including analogs related to 2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol, have been extensively studied for their unique properties. Research by Kusmariya and Mishra (2015) focused on the synthesis, DFT, Docking, and Fluorescence studies of three Schiff base compounds derived from 2-amino-4-chlorobenzenethiol. These compounds exhibit significant fluorescence properties and have been characterized using various spectral techniques. The study includes DFT calculations, frequency calculations, mulliken charge distribution, HOMO-LUMO, and molecular electrostatic potential computations to understand their molecular geometry and electronic absorption spectra. Additionally, molecular docking studies have been conducted to predict their binding modes in the active site of the carbonic anhydrase II enzyme, suggesting potential applications in enzyme inhibition and fluorescence-based applications (Kusmariya & Mishra, 2015).
Magnetic Properties and Luminescence of Dinuclear Lanthanide Complexes
Wu et al. (2019) assembled six phenoxo-O bridged dinuclear lanthanide(III) complexes using an 8-hydroxyquinoline Schiff base and β-diketone ligands. These complexes demonstrate notable magnetic properties and near-infrared luminescence, particularly for Nd3+ and Er3+ ions. The magnetic studies indicated a magnetocaloric effect in one of the complexes, while another exhibited slow magnetic relaxation behavior typical of Single-Molecule Magnets (SMM), suggesting their potential in magnetic and luminescent applications (Wu et al., 2019).
Corrosion Inhibition by Schiff Bases
Behpour et al. (2008) investigated the inhibitory effect of Schiff bases on the corrosion of mild steel in hydrochloric acid solution. The study demonstrated that certain Schiff base compounds exhibit high efficiency in corrosion inhibition, acting as mixed inhibitors. The adsorption of these inhibitors on the steel surface was confirmed to follow the Langmuir adsorption isotherm, with thermodynamic parameters suggesting a spontaneous adsorption process. This research highlights the potential application of Schiff base compounds in protecting metals from corrosion (Behpour et al., 2008).
Solvatochromism and Solvatochromic Switches
Nandi et al. (2012) synthesized four nitro-substituted 4-[(phenylmethylene)imino]phenols and studied their solvatochromic behavior. These compounds were used as probes to investigate binary solvent mixtures, revealing synergistic behavior attributed to solvent-solvent and solute-solvent interactions. One of the compounds demonstrated a unique solvatochromic switch triggered by a subtle change in medium polarity, suggesting their use in developing solvatochromic switches and probes for solvent mixture analysis (Nandi et al., 2012).
properties
IUPAC Name |
2-[(3-chloro-2-methylphenyl)iminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-12(15)6-4-7-13(10)16-9-11-5-2-3-8-14(11)17/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDFQHGTRKWGLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416405 | |
Record name | AN-329/40405203 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol | |
CAS RN |
70740-17-9 | |
Record name | NSC166518 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AN-329/40405203 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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